REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:11][CH:10]([C:12]([OH:14])=O)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C1CCC(N=C=NC2CCCCC2)CC1.CCN(CC)CC.Cl.[CH3:38][NH:39][O:40][CH3:41]>C1COCC1>[CH3:41][O:40][N:39]([CH3:38])[C:12]([CH:10]1[CH2:9][N:8]([C:6]([O:5][C:1]([CH3:2])([CH3:3])[CH3:4])=[O:7])[CH2:11]1)=[O:14] |f:3.4|
|
Name
|
|
Quantity
|
5.15 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)C(=O)O
|
Name
|
|
Quantity
|
7.11 g
|
Type
|
reactant
|
Smiles
|
C1CCC(CC1)N=C=NC2CCCCC2
|
Name
|
|
Quantity
|
5.18 g
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
3.44 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at RT for about 16 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Type
|
EXTRACTION
|
Details
|
the aqueous was further extracted with EA (50 mL×3)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine (20 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on silica gel (200-300 mesh, CH2Cl2/MeOH=20/1)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C1CN(C1)C(=O)OC(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: CALCULATEDPERCENTYIELD | 127.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |